Hydrogen sulfate;vanadium;disulfate

Beschreibung

The compounds "hydrogen sulfate," "vanadium sulfates," and "disulfates" represent distinct chemical classes with unique structural and functional properties.

- Hydrogen sulfate (HSO₄⁻): A bisulfate ion commonly found in salts like sodium hydrogen sulfate (NaHSO₄), used as a laboratory reagent .

- Vanadium sulfates: Include vanadyl sulfate (VOSO₄), a vanadium(IV) complex with applications in glucose metabolism research and dietary supplements .

- Disulfates: Organic or inorganic compounds containing two sulfate groups. Examples include steroid disulfates (e.g., androstenediol disulfate) and aminoglycosides like G418 disulfate, used in gene selection .

Eigenschaften

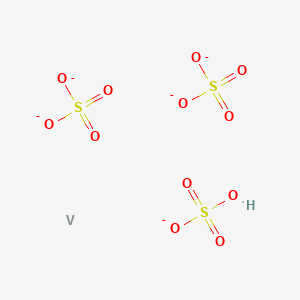

Molekularformel |

HO12S3V-5 |

|---|---|

Molekulargewicht |

340.1 g/mol |

IUPAC-Name |

hydrogen sulfate;vanadium;disulfate |

InChI |

InChI=1S/3H2O4S.V/c3*1-5(2,3)4;/h3*(H2,1,2,3,4);/p-5 |

InChI-Schlüssel |

XLJRWYJNZKWVQH-UHFFFAOYSA-I |

Kanonische SMILES |

OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Vanadium(IV)-sulfat; Vanadiumdisulfat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. In sauren Lösungen kann Vanadium beispielsweise in verschiedenen Oxidationsstufen vorkommen, wie z. B. Vanadium(V) und Vanadium(IV), und verschiedene Komplexe mit anderen Ionen bilden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Säuren wie Salzsäure und Schwefelsäure sowie Reduktionsmittel wie Ascorbinsäure und Wasserstoffperoxid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

Hydrogen sulfate;vanadium;disulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, in acidic solutions, vanadium can exist in different oxidation states, such as vanadium (V) and vanadium (IV), and can form various complexes with other ions . Common reagents used in these reactions include acids like hydrochloric acid and sulfuric acid, as well as reducing agents like ascorbic acid and hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Vanadium(IV)-sulfat; Vanadiumdisulfat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Vanadiumverbindungen können die Wirkung von Insulin imitieren, indem sie Insulinrezeptoren aktivieren und die Glukoseaufnahme in Zellen verbessern. Darüber hinaus kann Vanadium mit Enzymen interagieren, die an oxidativem Stress und Entzündungen beteiligt sind, wodurch es schützende Wirkungen in verschiedenen biologischen Systemen ausübt. Die genauen beteiligten molekularen Signalwege hängen von der spezifischen Form und der Oxidationsstufe des Vanadiums in der Verbindung ab.

Wirkmechanismus

The mechanism of action of hydrogen sulfate;vanadium;disulfate involves its interaction with various molecular targets and pathways. Vanadium compounds can mimic the action of insulin by activating insulin receptors and enhancing glucose uptake in cells . Additionally, vanadium can interact with enzymes involved in oxidative stress and inflammation, thereby exerting protective effects in various biological systems . The exact molecular pathways involved depend on the specific form and oxidation state of vanadium in the compound.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Table 1: Key Chemical and Structural Properties

Vanadium Sulfates

- Vanadyl sulfate is studied for its insulin-mimetic properties, enhancing glucose transport in vitro and in animal models. It is used in supplements at doses up to 60 mg/day .

- Sodium hydrogen sulfate serves as a pH adjuster in industrial processes and laboratory settings .

Disulfates

- Steroid disulfates (e.g., androstenediol disulfate) are linked to metabolic syndrome and obesity in human studies, acting as biomarkers for early metabolic risk .

- G418 disulfate is critical in genetic engineering for selecting cells transfected with the neo resistance gene .

Toxicological Profiles

Research Findings and Clinical Relevance

Vanadium Compounds

- In vitro studies show vanadyl sulfate improves glucose metabolism by activating insulin signaling pathways, though clinical efficacy in humans remains debated .

Disulfates in Biomarker Research

- Androstenediol disulfate correlates strongly with metabolic syndrome in adolescents, suggesting its role in early detection of metabolic dysfunction .

- Estradiol disulfate binds to kynurenine aminotransferase-II (KAT-II) with a dissociation constant (KD) of 5.05 × 10⁻⁶, comparable to synthetic inhibitors like NS-1502 .

Mechanistic Insights

- G418 disulfate inhibits protein synthesis by disrupting ribosomal elongation, a mechanism shared with other aminoglycosides .

- Sparteine disulfate (a lupine alkaloid) stimulates uterine motility in rabbits at concentrations as low as 1:100,000, with safety profiles superior to other alkaloids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.